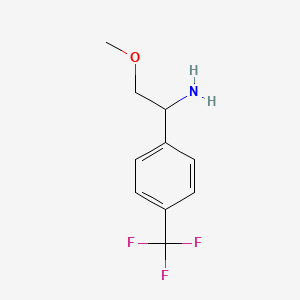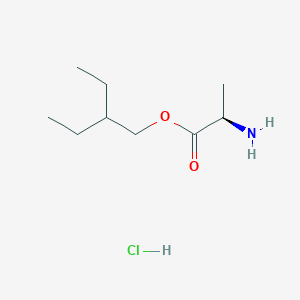
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with trifluoromethyl propionate, followed by subsequent steps to introduce the methoxy and amine groups . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet the quality standards required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions can occur at the methoxy or amine groups, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its use and the biological systems being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: This compound shares a similar structure but has a fluorine atom instead of a trifluoromethyl group.
2-Methoxy-1-(3-(trifluoromethyl)phenyl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.
Uniqueness
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI-Schlüssel |
ROHHPXSZRZTEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=CC=C(C=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)









